molecular formula C16H23N5O3S B2813041 1-({4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1-methyl-1H-pyrazol-3-yl}sulfonyl)azepane CAS No. 1989757-39-2

1-({4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1-methyl-1H-pyrazol-3-yl}sulfonyl)azepane

Cat. No.: B2813041
CAS No.: 1989757-39-2
M. Wt: 365.45
InChI Key: HJRPMUAERVFKGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-({4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1-methyl-1H-pyrazol-3-yl}sulfonyl)azepane is a complex organic compound featuring a pyrazole core, which is a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1-methyl-1H-pyrazol-3-yl}sulfonyl)azepane typically involves multiple steps:

    Formation of the Pyrazole Core: The initial step involves the synthesis of the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Functionalization of the Pyrazole Ring: The pyrazole ring is then functionalized by introducing the carbonyl and sulfonyl groups. This can be done using reagents such as acyl chlorides and sulfonyl chlorides in the presence of a base like pyridine.

    Coupling with Azepane: The final step involves coupling the functionalized pyrazole with azepane. This can be achieved through nucleophilic substitution reactions, where the azepane acts as a nucleophile attacking the electrophilic carbonyl carbon.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

1-({4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1-methyl-1H-pyrazol-3-yl}sulfonyl)azepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, where nucleophiles such as amines or thiols can replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Corresponding amine or thiol derivatives.

Scientific Research Applications

Chemistry

In chemistry, 1-({4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1-methyl-1H-pyrazol-3-yl}sulfonyl)azepane is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, this compound can be used to study enzyme inhibition due to its potential to interact with various biological targets. It can serve as a probe to understand the mechanisms of enzyme catalysis and inhibition.

Medicine

In medicine, the compound’s potential as a therapeutic agent is being explored. Its ability to interact with specific molecular targets makes it a candidate for the development of new drugs, particularly in the treatment of diseases where enzyme inhibition is a key therapeutic strategy.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It can also be used in the synthesis of specialty chemicals for various applications.

Mechanism of Action

The mechanism of action of 1-({4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1-methyl-1H-pyrazol-3-yl}sulfonyl)azepane involves its interaction with molecular targets such as enzymes. The compound can bind to the active site of enzymes, inhibiting their activity by blocking substrate access or altering the enzyme’s conformation. This inhibition can occur through various pathways, including competitive, non-competitive, or allosteric inhibition.

Comparison with Similar Compounds

Similar Compounds

  • **1-({4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1-methyl-1H-pyrazol-3-yl}sulfonyl)morpholine
  • **1-({4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1-methyl-1H-pyrazol-3-yl}sulfonyl)piperidine

Uniqueness

Compared to similar compounds, 1-({4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1-methyl-1H-pyrazol-3-yl}sulfonyl)azepane is unique due to the presence of the azepane ring, which can confer different physicochemical properties and biological activities. The azepane ring can influence the compound’s solubility, stability, and ability to interact with biological targets, making it a valuable scaffold for drug development and other applications.

Properties

IUPAC Name

[3-(azepan-1-ylsulfonyl)-1-methylpyrazol-4-yl]-(3,5-dimethylpyrazol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O3S/c1-12-10-13(2)21(17-12)16(22)14-11-19(3)18-15(14)25(23,24)20-8-6-4-5-7-9-20/h10-11H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJRPMUAERVFKGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=O)C2=CN(N=C2S(=O)(=O)N3CCCCCC3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.